4-(Aminomethyl)cyclohexanone
Overview
Description
4-(Aminomethyl)cyclohexanone is a compound with the molecular formula C7H13NO. It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da . It is also known by other names such as 4-(Aminomethyl)cyclohexanon .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)cyclohexanone involves several steps. One method involves the hydrogenation of p-Amino benzoic acid using a ruthenium catalyst in the presence of a specific amount of alkali metal hydroxide . Another method involves the hydrogenation of the benzene nucleus of p-aminomethyl benzoic acid or its derivatives .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)cyclohexanone consists of a cyclohexanone ring with an aminomethyl group attached to it .Physical And Chemical Properties Analysis
4-(Aminomethyl)cyclohexanone has a density of 1.0±0.1 g/cm3, a boiling point of 224.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 89.5±19.8 °C .Scientific Research Applications
Palladium Complexation in Actinide Extraction : A study by Aneheim, Ekberg, and Foreman (2012) in "Hydrometallurgy" discusses the use of a cyclohexanone-based solvent in a Group Actinide Extraction (GANEX) process. This process also extracts palladium, which forms a precipitate in the organic phase. The study identifies complexing agents that stabilize palladium, preventing precipitation and avoiding its extraction by the organic solvent, thus enhancing the efficiency of the GANEX process (Aneheim, Ekberg & Foreman, 2012).
Analgesic and Antagonist Activities : Blackstone and Bowman (1999) in "Journal of Communications" synthesized a class of 4-amino-4-arylcyclohexanones, which showed significant analgesic activity in animals. Some of these compounds also exhibit narcotic antagonist activity, useful in modifying depressions caused by other analgesics (Blackstone & Bowman, 1999).
Hydrogenation in Chemical Industry : Wang et al. (2011) in "Journal of the American Chemical Society" highlight the use of cyclohexanone as an intermediate in polyamide manufacture. They report a catalyst promoting selective formation of cyclohexanone under mild conditions, demonstrating the compound's importance in the chemical industry (Wang et al., 2011).
Synthesis of α,β-Unsaturated Aldehydes : Carlsson and Lawesson (1982) in "Tetrahedron" describe transforming cyclohexanone into various compounds through reactions like reduction and condensation. These methods enable the synthesis of α,β-unsaturated aldehydes, illustrating cyclohexanone's versatility as a starting material in organic synthesis (Carlsson & Lawesson, 1982).
Synthesis of Functional Cyclic Esters : Trollsås et al. (2000) in "Macromolecules" discuss the synthesis and polymerization of new cyclic esters containing cyclohexanone derivatives. This research shows cyclohexanone's role in creating functional materials for various applications (Trollsås et al., 2000).
Analgesic and Anti-inflammatory Agents : Liu et al. (2013) in "Medicinal Chemistry Research" synthesized new benzylidene-6-(N-substituted aminomethyl)cyclohexanones and cyclohexanols. These compounds showed notable analgesic and anti-inflammatory activities, highlighting the potential pharmaceutical applications of cyclohexanone derivatives (Liu et al., 2013).
Synthesis of Bioactive Compounds : Tang et al. (2017) in "Synlett" developed a novel synthesis of N-substituted 4-amino-6-methyl resorcinols from polysubstituted cyclohexanone. This method could have broad applications in synthesizing natural products and bioactive compounds (Tang et al., 2017).
Antiplasmin Drugs : Isoda and Yamaguchi (1980) in "Chemical & Pharmaceutical Bulletin" synthesized 4-aminomethylcyclohexanecarboxylic acid derivatives for potential use as antiplasmin drugs. These compounds were explored for their pharmaceutical applications in inhibiting plasmin, a crucial enzyme in blood clot dissolution (Isoda & Yamaguchi, 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCONSIXZNJVTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717123 | |
Record name | 4-(Aminomethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)cyclohexanone | |
CAS RN |
934475-93-1 | |
Record name | 4-(Aminomethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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